Product packaging for 1,3-Dimethyl-1H-pyrazol-4-ol(Cat. No.:CAS No. 85985-66-6)

1,3-Dimethyl-1H-pyrazol-4-ol

Cat. No.: B2868499
CAS No.: 85985-66-6
M. Wt: 112.132
InChI Key: XVUBEOHZTPQLCM-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazol-4-ol (CAS Number: 85985-66-6) is a pyrazole derivative with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Pyrazole and pyrazolone derivatives are recognized as privileged structures in medicinal chemistry and chemical biology, exhibiting a wide spectrum of pharmacological activities. Scientific literature indicates that related pyrazole compounds display significant biological properties, including antibacterial activity and DNA photocleavage potential . Furthermore, the broader class of pyrazolone derivatives is known for diverse pharmacological significance, such as anti-inflammatory, anticancer, antioxidant, and antimicrobial activities . As a building block in organic synthesis, this compound can be used to develop novel molecules for investigating biological mechanisms and exploring new therapeutic agents. Researchers can utilize this compound in the synthesis of more complex heterocyclic systems or as a precursor for functionalized pyrazoles. Handle with appropriate safety precautions; this material may be harmful if swallowed and causes skin and eye irritation . Store sealed in a dry environment at room temperature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O B2868499 1,3-Dimethyl-1H-pyrazol-4-ol CAS No. 85985-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylpyrazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-5(8)3-7(2)6-4/h3,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUBEOHZTPQLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Dimethyl 1h Pyrazol 4 Ol and Derivatives

Classical Cyclization Reactions

The most traditional and widely employed methods for pyrazole (B372694) synthesis involve the condensation of a binucleophilic hydrazine (B178648) component with a 1,3-dielectrophilic substrate.

The cyclocondensation reaction between 1,3-dicarbonyl compounds, such as 1,3-diketones, and hydrazine derivatives is a fundamental and direct method for assembling polysubstituted pyrazoles. nih.gov This reaction, famously known as the Knorr pyrazole synthesis, was first reported in 1883. mdpi.com The process involves the reaction of a β-diketone with a hydrazine, which can lead to a mixture of two regioisomers if the diketone is unsymmetrical and a substituted hydrazine is used. mdpi.com

For instance, the reaction of pentane-2,4-dione with methylhydrazine is a representative method that yields 3,5-dimethyl-1H-pyrazole derivatives. The reaction conditions can be optimized to control regioselectivity. Factors such as the solvent, temperature, and the nature of the substituents on both the diketone and the hydrazine play a crucial role. Aprotic dipolar solvents have been shown to provide better results than protic solvents in some cases. nih.gov

Table 1: Examples of Pyrazole Synthesis from 1,3-Diketones

1,3-DiketoneHydrazine DerivativeCatalyst/SolventProductReference
Pentane-2,4-dioneMethylhydrazineMethanol1,3,5-Trimethylpyrazole and 1,5,3-Trimethylpyrazole
1-Arylbutane-1,3-dionesAryl hydrazine hydrochlorideN,N-dimethylacetamide (DMAc)1,5-Diaryl-3-methylpyrazoles dergipark.org.tr
Substituted AcetylacetoneSubstituted HydrazinesEthylene glycol1,3,5-Substituted pyrazoles mdpi.com
Pentane-2,4-dioneHydrazine hydrate (B1144303)Acetonitrile (B52724)/Ethanol4-Fluoro-3,5-dimethyl-1H-pyrazole (with fluorine gas) beilstein-journals.org

1,3-Dimethyl-5-pyrazolone (B118827), a tautomer of 1,3-dimethyl-1H-pyrazol-5-ol, serves as a versatile precursor in the synthesis of more complex pyrazole derivatives. While not a primary route to the parent compound, its functionalized variants can react with hydrazines to yield new pyrazole structures. The reactivity often centers on a functional group introduced at the C4 position of the pyrazolone (B3327878) ring.

For example, a 4-acetylpyrazolone can undergo condensation with hydrazine hydrate to form a (pyrazolin-3-yl)pyrazolone derivative. ekb.eg Similarly, the reaction of 4-cyanoacetylpyrazolone with hydrazine hydrate has been shown to produce aminopyrazole derivatives. ekb.eg These reactions highlight the utility of the pyrazolone scaffold as a building block where the C4 substituent acts as an electrophilic site for reaction with the nucleophilic hydrazine, leading to the formation of a new heterocyclic ring attached to the pyrazole core.

Broadening the scope from 1,3-diketones, the general class of 1,3-dicarbonyl compounds, including β-ketoesters, is central to pyrazole synthesis. beilstein-journals.orginnovareacademics.in The reaction of a β-ketoester, like ethyl acetoacetate (B1235776), with a hydrazine derivative is a cornerstone method for producing pyrazolones, which are direct precursors or tautomers of hydroxypyrazoles. innovareacademics.innih.govorientjchem.org

The initial reaction between ethyl acetoacetate and phenylhydrazine (B124118) was the first synthesis of a pyrazolone, reported by Knorr in 1883. innovareacademics.in This condensation can be carried out in various solvents such as ethanol, methanol, or dioxane. innovareacademics.in The regioselectivity of the cyclization is a key consideration, especially when using substituted hydrazines and unsymmetrical β-ketoesters. The reaction typically proceeds to give 3-substituted pyrazol-5-ones.

Table 2: Synthesis of Pyrazolones from β-Ketoesters

β-KetoesterHydrazine DerivativeConditionsProductReference
Ethyl acetoacetatePhenylhydrazineReflux3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one innovareacademics.inorientjchem.org
Ethyl acetoacetateHydrazine hydrateEthanol, 60°C3-Methyl-1H-pyrazol-5(4H)-one innovareacademics.in
Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-Benzylidene tolylsulfonohydrazidesSilver catalyst5-Aryl-3-trifluoromethyl pyrazoles mdpi.com
Various β-keto estersTrichloroacylhydrazonesNa₂CO₃, NMPPolysubstituted pyrazoles thieme-connect.com

Reaction of 1,3-Dimethyl-5-pyrazolone with Hydrazine Derivatives

Advanced Synthetic Approaches

To overcome the limitations of classical methods, such as harsh conditions or lack of selectivity, advanced synthetic strategies have been developed. These include multicomponent reactions and transition-metal catalysis, which offer greater efficiency and molecular diversity.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as a powerful tool for the efficient synthesis of complex pyrazole derivatives. mdpi.commdpi.com This strategy offers advantages in terms of atom economy, reduced reaction times, and simplified purification processes. mdpi.comtandfonline.com

Several MCR strategies have been developed for pyrazole synthesis. A common approach involves the one-pot reaction of aldehydes, active methylene (B1212753) compounds (like malononitrile (B47326) or β-ketoesters), and hydrazine derivatives. beilstein-journals.orgrsc.org For example, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can yield highly functionalized pyrano[2,3-c]pyrazoles. rsc.orgnih.gov These reactions can be promoted by various catalysts, including Lewis acids or organic catalysts, and are often performed under environmentally benign conditions, such as in aqueous media. beilstein-journals.orgrsc.org

Table 3: Overview of Multicomponent Reactions for Pyrazole Synthesis

ComponentsCatalyst/ConditionsProduct TypeReference
Aldehydes, Malononitrile, PhenylhydrazineSodium p-toluenesulfonate, Aqueous media5-Aminopyrazole-4-carbonitriles mdpi.com
Aldehydes, β-Ketoesters, HydrazinesYb(PFO)₃Persubstituted pyrazoles beilstein-journals.org
Hydrazines, 1,3-Dicarbonyl compounds, Diorganyl selenidesOxone, Metal-freeAlkylseleno-substituted pyrazoles rsc.org
Aldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrateSodium gluconate, One-potDihydropyrano[2,3-c]pyrazoles rsc.org

Transition-metal catalysis has significantly expanded the toolkit for pyrazole synthesis, enabling novel bond formations and providing access to structures that are difficult to obtain through classical methods. Current time information in Bangalore, IN.vulcanchem.com Catalysts based on palladium, copper, rhodium, iron, and silver have been successfully employed. mdpi.commdpi.comorganic-chemistry.orgias.ac.in

These reactions include cross-coupling, cycloadditions, and annulations. For instance, palladium-catalyzed coupling reactions can be used to form N-arylpyrazoles. organic-chemistry.org Copper-catalyzed C-N dehydrogenative cross-coupling and aerobic oxidative [3+2] cycloadditions provide efficient routes to substituted pyrazoles. mdpi.comorganic-chemistry.org Rhodium(III) catalysis has been utilized in three-component reactions of enaminones, hydrazines, and alkynes to construct fused pyrazole systems. rsc.orgmdpi.com Furthermore, iron-based catalysts, including an Fe(III)-containing ionic liquid, have been developed for the green synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. organic-chemistry.orgias.ac.in

Table 4: Selected Transition-Metal Catalyzed Pyrazole Syntheses

Metal CatalystReaction TypeSubstratesKey FeatureReference
Copper triflateC-N dehydrogenative cross-couplingAlkenyl hydrazonesAerobic conditions mdpi.com
Silver(I) triflate (AgOTf)Regioselective heterocyclizationTrifluoromethylated ynones, HydrazinesHigh regioselectivity and yields mdpi.com
PalladiumCoupling of aryl triflatesAryl triflates, Pyrazole derivativesFormation of N-arylpyrazoles organic-chemistry.org
Rhodium(III)[3+2] Cycloaddition/AnnulationEnaminones, Hydrazines, AlkynesSynthesis of fused tricyclic pyrazoles rsc.orgmdpi.com
Iron(III)Condensation1,3-Diketones, HydrazinesGreen synthesis in ionic liquid ias.ac.in

Photoredox Reactions in Pyrazole Synthesis

Visible-light photoredox catalysis has emerged as a powerful and green method for constructing pyrazole scaffolds under exceptionally mild conditions. organic-chemistry.orgorganic-chemistry.org This technique utilizes a photocatalyst, such as ruthenium or iridium complexes, which, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate substrates. mdpi.com This activation circumvents the need for harsh reagents or high temperatures often associated with traditional condensation reactions.

A common strategy involves the photocatalyst-promoted oxidation of hydrazine to a highly reactive diazene (B1210634) intermediate. organic-chemistry.orgorganic-chemistry.org This diazene then readily participates in a cycloaddition reaction with various Michael acceptors, such as α,β-unsaturated ketones or esters, to afford polysubstituted pyrazoles in good to excellent yields. organic-chemistry.org The reaction is often conducted at room temperature and can use air as the terminal oxidant, enhancing its environmental friendliness. organic-chemistry.orgorganic-chemistry.org

Another sophisticated approach employs a relay visible-light photoredox catalysis strategy. nih.govacs.org This process can involve multiple, distinct photocatalytic cycles within a single reaction vessel. For example, a formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds has been achieved through a sequence involving an oxidative quenching cycle followed by two reductive quenching cycles, all mediated by a single photocatalyst. nih.govacs.org This method allows for the rapid assembly of complex pyrazole structures from readily available starting materials in a step-economical fashion. nih.gov

Table 1: Examples of Photoredox-Catalyzed Pyrazole Synthesis

Reactants Photocatalyst Conditions Product Type Key Feature Source(s)
Hydrazine, Michael Acceptors Ru(bpy)₃(PF₆)₂ Visible Light, Air, MeCN, 25°C Polysubstituted Pyrazoles Green synthesis via diazene intermediate. organic-chemistry.orgorganic-chemistry.org
Hydrazones, α-Bromo Ketones Not specified Visible Light 1,3,5-Trisubstituted Pyrazoles Tandem radical addition and intramolecular cyclization. organic-chemistry.org

Flow Chemistry Techniques for Pyrazole Derivatization

Flow chemistry, or continuous flow synthesis, has become an enabling technology for the synthesis and derivatization of pyrazoles, offering significant advantages over traditional batch processing. mdpi.combeilstein-journals.org By pumping reagents through a heated and pressurized tube or microreactor, flow chemistry provides superior control over reaction parameters, enhances heat and mass transfer, and improves safety, particularly when dealing with hazardous intermediates or exothermic reactions. beilstein-journals.orggoogle.com

This technique has proven highly effective for pyrazole synthesis, leading to dramatically reduced reaction times and improved scalability. mdpi.comresearchgate.net For instance, the synthesis of pyrazole-4-carboxylate derivatives from vinylidene keto esters and hydrazine derivatives has been successfully implemented in a flow setup, achieving good yields and excellent regioselectivity. mdpi.com Similarly, the 1,3-dipolar cycloaddition of alkynes with diazo compounds—a reaction that poses significant safety risks in batch due to the unstable nature of diazo reagents—can be performed safely and efficiently in a continuous flow reactor. mdpi.com

Flow systems also allow for the "telescoping" of reaction sequences, where the output from one reactor is fed directly into another for subsequent transformation, often with integrated inline purification steps. beilstein-journals.org This minimizes manual handling and purification, streamlining the path to complex pyrazole derivatives. beilstein-journals.org For example, pyrazolopyrimidinones have been synthesized in a flow process with a reaction time of just 16 minutes, a significant improvement over the 9 hours required in batch, while maintaining comparable yields. mdpi.com

Green Chemistry and Sustainable Synthesis Protocols

The development of sustainable synthetic methods is a central goal in modern organic chemistry. For pyrazole synthesis, this has led to the widespread adoption of green techniques that reduce energy consumption, minimize waste, and avoid hazardous solvents. rsc.orgnih.gov

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) is a well-established green chemistry technique that utilizes microwave irradiation to heat reactions. dergipark.org.tr This method provides rapid and uniform heating, which often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved reaction selectivity compared to conventional heating methods. dergipark.org.trrsc.orgnih.gov

The synthesis of pyrazoles is particularly amenable to microwave assistance. A wide variety of pyrazole derivatives have been efficiently prepared using this technique, including the classic cyclocondensation of 1,3-dicarbonyl compounds with hydrazines and the reaction of chalcones with hydrazine hydrate. dergipark.org.trnih.gov Many of these reactions can be performed under solvent-free conditions or in eco-friendly solvents like water or ethanol, further enhancing their green credentials. rsc.orgmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Reaction Type Conventional Conditions Microwave Conditions Outcome Source(s)
Cyclocondensation of enones and semicarbazide Not specified 100 W, 70°C, 4 min Yields 82-96% dergipark.org.tr
Reaction of ethyl acetate (B1210297) and phenylhydrazine Not specified 2-4 minutes High yield dergipark.org.tr
Cyclization of chalcone (B49325) analogs with hydrazine hydrate Not specified Acetic acid, ethanol High yield nih.gov

Ultrasound-Assisted Synthesis of Pyrazole Derivatives

Ultrasound-assisted organic synthesis (UAOS) utilizes the energy of ultrasonic waves to induce chemical reactions. acs.orgresearchgate.net The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium. This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. researchgate.net

UAOS is considered a green methodology as it often allows reactions to proceed at lower bulk temperatures, reduces reaction times, and improves yields. rsc.orgacs.org It has been successfully applied to the synthesis of various pyrazole derivatives. A notable example is the one-pot, four-component synthesis of complex spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. acs.org Under ultrasound irradiation, these products were obtained in good yields at room temperature, demonstrating a significant improvement in both speed and efficiency over silent (non-ultrasound) conditions. acs.org This method provides a valuable alternative to microwave or thermal heating, especially for processes that require milder conditions. rsc.org

Mechanochemical Techniques in Pyrazole Synthesis

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, represents a pinnacle of green synthesis by often eliminating the need for solvents entirely. thieme-connect.comclockss.org In a typical mechanochemical synthesis, solid reactants are combined in a ball mill with grinding media (e.g., stainless steel balls). clockss.org The high-energy impact and friction generate the energy required to break and form chemical bonds.

This solvent-free approach has been effectively used for the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines. clockss.org The reaction proceeds rapidly by milling the reactants first with hydrazine and then with an oxidant like sodium persulfate. thieme-connect.comclockss.org This protocol offers numerous advantages, including short reaction times, high efficiency, simple work-up procedures, and the avoidance of organic solvents, making it a powerful and environmentally benign alternative to traditional solution-phase methods. clockss.org While less common than microwave or ultrasound techniques, mechanochemistry offers distinct sustainability benefits. rsc.orgresearchgate.net

Regioselectivity and Stereochemical Control in Pyrazole Formation

A fundamental challenge in the synthesis of pyrazoles, particularly 1,3-disubstituted analogs like 1,3-Dimethyl-1H-pyrazol-4-ol, is controlling the regioselectivity. When a non-symmetrical 1,3-dicarbonyl compound reacts with a monosubstituted hydrazine (e.g., methylhydrazine), the reaction can proceed via two different condensation pathways, potentially leading to a mixture of two regioisomeric pyrazoles that can be difficult to separate. thieme-connect.comconicet.gov.arscholaris.ca

Significant research has focused on directing this reaction to favor a single, desired isomer. One highly effective strategy is the use of specialized solvents. It has been demonstrated that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as the reaction solvent can dramatically increase the regioselectivity of the condensation, strongly favoring the formation of one regioisomer over the other. conicet.gov.ar

Another powerful approach to achieve high regioselectivity is to modify the reactants. The reaction of N-arylhydrazones with nitroolefins, for example, proceeds with excellent regiocontrol. organic-chemistry.org This is attributed to the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone, which dictates a specific pathway for the initial nucleophilic attack and subsequent cyclization, thereby avoiding isomeric mixtures. organic-chemistry.org More recent methods, such as the reaction of pyrazole N-oxides with arynes, provide novel and highly regioselective routes to C3-functionalized pyrazoles that are otherwise difficult to access. scholaris.ca

Stereochemical control is also crucial, particularly in the synthesis of N-vinylated pyrazoles. It has been shown that the Michael addition of pyrazoles to conjugated carbonyl alkynes can be switched to produce either (E) or (Z) isomers with high stereoselectivity. nih.gov The outcome is controlled by the presence or absence of a silver carbonate catalyst, which plays a key role in directing the stereochemical course of the addition. nih.gov

Table 3: Strategies for Controlling Regioselectivity in Pyrazole Synthesis

Reactants Conditions/Strategy Outcome Source(s)
Non-symmetrical 1,3-diketone + Methylhydrazine Use of fluorinated alcohol solvents (TFE, HFIP) Dramatically increased regioselectivity for one isomer. conicet.gov.ar
N-Arylhydrazones + Nitroolefins Thermal or acid-assisted conditions Excellent regioselectivity due to differential nucleophilicity. organic-chemistry.org
Pyrazole N-oxides + Arynes Mild reaction conditions Regioselective synthesis of C3-hydroxyarylated pyrazoles. scholaris.ca

Derivatization Strategies and Functionalization

The structure of this compound offers multiple sites for chemical modification, primarily at the hydroxyl group and the C4 position of the pyrazole ring. These derivatization strategies are key to creating a diverse library of molecules.

Introduction of Aryl/Alkyl Groups

The introduction of aryl and alkyl substituents onto the pyrazole core is a common strategy to modulate the molecule's properties. The C4 position is particularly amenable to electrophilic substitution reactions. publishatcj.com

One notable method involves a palladium-catalyzed, norbornene-mediated tandem alkylation/direct arylation sequence. scholaris.ca This approach allows for the formation of polycyclic annulated pyrazoles by first alkylating activated aryl groups, followed by the arylation of the pyrazole nucleus in a one-pot procedure. scholaris.ca This C-H functionalization of the pyrazole moiety represents a novel route for creating complex structures without prior activation of the azole. scholaris.ca

Furthermore, the hydroxyl group at the C4 position can be leveraged for introducing alkyl groups. For instance, N-alkylation of 4-halo-3,5-dimethylpyrazole with 1,2-dichloroethane (B1671644) in the presence of a phase transfer catalyst can yield N-chloroethyl derivatives. publishatcj.com While not a direct alkylation of the C4 carbon, it demonstrates the reactivity of the pyrazole ring system towards alkylating agents under specific conditions.

Table 1: Examples of Aryl/Alkyl Derivatization Reactions

Starting MaterialReagents and ConditionsProductReference
Pyrazole substrates and aryl halidesPalladium catalyst, norborneneAnnulated pyrazoles scholaris.ca
4-halo-3,5-dimethylpyrazole1,2-dichloroethane, NaOH, TBACN-(2-chloroethyl)-4-halo-3,5-dimethylpyrazole publishatcj.com

Carboxylation and Subsequent Ester/Amide Formation

The functionalization of the this compound scaffold through carboxylation opens pathways to a variety of derivatives, including esters and amides. These functional groups are valuable for further synthetic transformations.

A direct approach to introduce a carboxyl group or its derivatives involves the Vilsmeier-Haack reaction. Treatment of 1,3-dimethyl-5-pyrazolone (a tautomer of this compound) with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can lead to the formation of a 4-formyl group, which can be subsequently oxidized to a carboxylic acid. researchgate.net Another method involves the reaction with POCl₃/DMF to form 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride, a versatile precursor for amides and esters.

Once the carboxylic acid is established, standard organic chemistry techniques can be employed for ester and amide formation. For example, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst yields the corresponding ester. Similarly, amide bond formation can be achieved by reacting the carboxylic acid with an amine, often facilitated by coupling agents to form an activated intermediate. dur.ac.uk The direct reaction between a carboxylic acid and an amine is also possible, though it can be challenging due to the formation of unreactive carboxylate-ammonium salts. dur.ac.uk

A specific example is the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. bldpharm.com This compound can then be converted to its corresponding amide, 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. nih.gov

Table 2: Synthesis of Carboxylic Acid, Ester, and Amide Derivatives

Starting MaterialReagents and ConditionsProductReference
1,3-dimethyl-5-pyrazolonePOCl₃, DMF1,3-dimethyl-1H-pyrazole-4-carbaldehyde researchgate.net
1,3-Dimethyl-1H-pyrazole-4-carboxylic acidAmine, coupling agent1,3-Dimethyl-1H-pyrazole-4-carboxamide dur.ac.uknih.gov

Formation of Pyrazole-Fused Heterocyclic Systems

The this compound framework serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions often utilize the reactivity of the pyrazole ring and its substituents to construct new rings.

One strategy involves the use of pyrazole-4-carbaldehydes as versatile precursors. semanticscholar.org For instance, the reaction of 5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde with methylene active nitriles, followed by intramolecular cyclization in the presence of zinc chloride, can produce pyrazolo[3,4-e]indolizines. semanticscholar.org

Another approach is the construction of pyrazolo[3,4-b]pyridines. This can be achieved through the Knoevenagel condensation of a pyrazole-4-carbaldehyde with a ketone, followed by a Michael addition and subsequent cyclization. semanticscholar.org

Furthermore, pyrazolo[1,5-a]pyrimidines can be synthesized from 3(5)-aminopyrazoles, which can be derived from the this compound core. mdpi.com These aminopyrazoles are key intermediates for creating condensed heterocyclic systems. mdpi.com The reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide can also be utilized in the synthesis of various fused heterocyclic compounds. mdpi.com

The synthesis of pyrazolo[3,4-d]pyridazin-7-ones has been reported from ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates upon reaction with hydrazine or methylhydrazine. researchgate.net

Table 3: Examples of Pyrazole-Fused Heterocyclic Systems

Pyrazole PrecursorReactionFused Heterocyclic SystemReference
5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehydeReaction with methylene active nitriles, then ZnCl₂Pyrazolo[3,4-e]indolizine semanticscholar.org
5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehydeKnoevenagel condensation with acetophenone, then reaction with cyclohexanonePyrazolo[3,4-b]pyridine semanticscholar.org
3(5)-AminopyrazoleCyclization reactionsPyrazolo[1,5-a]pyrimidine mdpi.com
Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylateReaction with hydrazine/methylhydrazinePyrazolo[3,4-d]pyridazin-7-one researchgate.net

Chemical Reactivity and Transformation Studies of 1,3 Dimethyl 1h Pyrazol 4 Ol

Oxidation Reactions and Proposed Mechanistic Pathways

The hydroxyl group of 1,3-dimethyl-1H-pyrazol-4-ol can be oxidized to a ketone, yielding the corresponding pyrazol-4-one derivative. vulcanchem.com For instance, selective oxidation using manganese dioxide (MnO₂) can convert the alcohol to 2-amino-1-(1,5-dimethylpyrazol-4-yl)ethan-1-one. vulcanchem.com Similarly, catalytic oxidation with Jones reagent (CrO₃) can transform a secondary alcohol moiety on a side chain attached to the pyrazole (B372694) ring into a ketone. vulcanchem.com In some cases, oxidation with potassium permanganate (B83412) (KMnO₄) in an acidic medium can lead to the formation of pyrazolo-quinone derivatives.

Mechanistic studies suggest that these oxidation reactions can proceed through various pathways, including the formation of radical intermediates where the hydroxyl group is converted to a ketone. The specific products and yields are highly dependent on the oxidizing agent and the reaction conditions employed.

Reduction Reactions and Product Characterization

While less common than oxidation, reduction reactions of this compound and its derivatives have been reported. Catalytic hydrogenation, a common reduction method, can be employed to reduce various functional groups. For example, a nitro group on a side chain can be reduced to a primary amine using hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C). vulcanchem.com This method is also used to saturate the pyrazole ring itself, leading to the formation of pyrazolidine (B1218672) derivatives.

Stronger reducing agents like lithium aluminum hydride (LiAlH₄) have been used to reduce the pyrazole ring, yielding 1,3-dimethyl-4,5-dihydropyrazole. In contrast, sodium borohydride (B1222165) (NaBH₄) has been reported to reduce an amino group on a side chain to a secondary amine, albeit in low yields. vulcanchem.com The characterization of these reduction products is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring in this compound is susceptible to electrophilic substitution, with the C4 position being the most favored site for attack. rrbdavc.org This regioselectivity is due to the electron-donating nature of the two methyl groups, which activate the ring towards electrophiles. vulcanchem.com

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group at the C4 position can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). vulcanchem.com

Halogenation: Bromination at the 3-position of the pyrazole ring can occur under mild conditions using bromine in chloroform (B151607) (Br₂/CHCl₃) at 0°C, while preserving an ethanolamine (B43304) side chain. vulcanchem.com

Formylation: The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group onto the pyrazole ring. umich.edu

The resulting substituted pyrazoles are valuable intermediates for further functionalization. For instance, the nitro group can be subsequently reduced to an amine, which can then participate in a variety of coupling reactions. vulcanchem.com

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can act as a leaving group in nucleophilic substitution reactions, particularly after protonation or conversion to a better leaving group. smolecule.com Additionally, if a halogen atom is present on the pyrazole ring, it can be displaced by various nucleophiles. evitachem.com For example, a chloro group can be substituted by nucleophiles under basic conditions. evitachem.com

The introduction of substituents onto the pyrazole core is often achieved through nucleophilic substitution on a pre-functionalized pyrazole derivative. For instance, reacting a halogenated pyrazole with piperidine (B6355638) in a polar aprotic solvent like DMF can introduce a piperidinyl group. vulcanchem.com

Alkylation and Acylation Reactions of the Hydroxyl Group

The hydroxyl group of this compound readily undergoes alkylation and acylation reactions to form ether and ester derivatives, respectively.

Alkylation: Etherification can be achieved by reacting the pyrazolol with alkyl halides, such as methyl iodide, in the presence of a base like sodium hydride (NaH). vulcanchem.com This reaction enhances the lipophilicity of the molecule, which can be advantageous in certain applications. vulcanchem.com

Acylation: Esterification is typically carried out using acylating agents like acetyl chloride or benzoyl chloride in the presence of a base such as pyridine. Acylation can also be achieved through reaction with carboxylic acids to yield esters. smolecule.com A significant reaction is the Fries rearrangement of O-acylated pyrazolones, which leads to the formation of C-acylated products. researchgate.netmdpi.com

Table 1: Examples of Alkylation and Acylation Reactions

Reaction Type Reagent Product Type Reference
Alkylation Methyl iodide, NaH Methyl ether derivatives vulcanchem.com
Acylation Acetyl chloride, pyridine Acetate (B1210297) ester derivatives
Acylation 2-Fluorobenzoyl chloride C-acylated pyrazole researchgate.netias.ac.in

Role as a Synthetic Synthon for Complex Molecule Construction

This compound and its derivatives are valuable synthons for the construction of more complex molecules, including fused heterocyclic systems and compounds with potential biological activity. evitachem.comsmolecule.com

For example, it can be used in multicomponent reactions to synthesize 5-aminopyrazoles, which are versatile intermediates for further functionalization. The pyrazole ring can also serve as a scaffold for creating kinase inhibitors and central nervous system agents. vulcanchem.com The hydroxyl group and adjacent nitrogen atoms can act as chelation sites for metal ions, leading to the formation of coordination complexes.

Furthermore, derivatives of this compound are key intermediates in the synthesis of pharmaceuticals. For instance, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (B1245722) is a crucial starting material for the synthesis of the tranquilizer zolazepam (B1684422). researchgate.netias.ac.in

Structure Activity Relationship Sar Studies of 1,3 Dimethyl 1h Pyrazol 4 Ol Analogues

Impact of Substituent Modifications on Molecular Interactions and Bioactivity

The biological activity of pyrazole (B372694) derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring and any appended functional groups. These modifications directly impact key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric profile, which in turn govern the molecule's interaction with biological targets.

Systematic modifications of the pyrazole core have yielded significant insights into its SAR:

Alkyl and Aryl Substitutions: In a series of pyrazole sulfonamides designed as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the 3,5-dialkyl substitution on the pyrazole ring was found to be critical for activity. lucp.net Analogues that were unsubstituted or had only a single methyl group showed no activity. lucp.net Increasing the size of one alkyl group from methyl to ethyl was well-tolerated, but further increasing lipophilicity by introducing a 3,5-diethyl substitution led to a decrease in activity, suggesting the presence of a specific-sized lipophilic pocket in the target enzyme. dovepress.com

Electronic Effects: The electronic properties of substituents have a significant impact on potency. For instance, introducing an electron-withdrawing trifluoromethyl group at the 3-position of a 5-methyl pyrazole sulfonamide resulted in a drop in efficacy. lucp.netdovepress.com Conversely, an electron-donating methoxy (B1213986) group at the same position completely abolished the activity. lucp.netdovepress.com In other studies, pyrazole derivatives with electron-withdrawing groups like nitro (–NO₂) showed enhanced antimicrobial activity compared to those with electron-donating groups like methoxy (–OCH₃), an effect attributed to increased electrophilicity. mdpi.com Similarly, the replacement of a hydroxyliminomethyl group at position 4 with an electron-withdrawing cyano group enhanced anti-inflammatory activity in a series of pyrazolyl benzenesulfonamides. tandfonline.com

Halogenation: The introduction of halogens, such as chlorine, is a common strategy to enhance biological potency. nih.gov In a series of pyrazole derivatives synthesized as potential agents against Trypanosoma cruzi, compounds with fluorine and chlorine substituents at the meta-position of a phenyl ring were the most effective. mdpi.com

Modifications of Appended Moieties: The nature of the group attached to the pyrazole core is equally important. In one study, a series of pyrazole derivatives were synthesized where the C-4 position was linked to a benzenesulfonamide (B165840) moiety. The researchers found that different substituents on the phenyl ring of the sulfonamide significantly altered anti-inflammatory activity. tandfonline.com

The following table summarizes the impact of various substituent modifications on the bioactivity of pyrazole analogues based on different studies.

Positional Isomerism and Pharmacological Impact

The specific arrangement of substituents on the pyrazole ring, known as positional isomerism or regioisomerism, can have a profound effect on the pharmacological profile of a compound. Even a subtle shift in the position of a functional group can dramatically alter the molecule's shape, electronic distribution, and ability to interact with its biological target, leading to significant differences in potency and selectivity.

Several studies have highlighted the pharmacological consequences of positional isomerism in pyrazole derivatives:

PDE10A Inhibitors: In a study aimed at developing inhibitors for phosphodiesterase 10A (PDE10A), researchers synthesized and compared pairs of pyrazole regioisomers. They found that analogues containing a 4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-yl)phenyl fragment consistently showed higher binding affinity than their corresponding isomers with a 4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenyl fragment. nih.gov This demonstrates that the placement of the substituted phenyl group at the C-5 position of the pyrazole ring is more favorable for PDE10A binding than placement at the C-3 position.

Antimicrobial Agents: A study on new regioisomeric pyrazole derivatives with potential antibacterial activity revealed a clear preference for one isomer over the other. When comparing regioisomeric pairs, compounds with a 5-carboxamide side chain were found to be significantly more potent against Bacillus subtilis than their counterparts with a 3-carboxamide side chain. Current time information in Bangalore, IN.

Glucocorticoid Receptor Ligands: The synthesis of deacylcortivazol-like pyrazole regioisomers to probe the binding pocket of the glucocorticoid receptor (GR) showed that substitutions at different nitrogen atoms of the pyrazole ring were possible. arabjchem.org Surprisingly, while 2'-substituted pyrazoles were potent, phenyl substitution at the 1'-position also yielded a highly potent ligand. arabjchem.org However, the effect of further substitution depended on the initial position; adding a fluorine to the 2'-phenyl group had little effect, whereas adding it to the 1'-phenyl group severely blunted potency. arabjchem.org

TNF-α Inhibitors: The importance of substituent placement was also noted in pyrazole derivatives designed as TNF-α inhibitors. The replacement of a 1,3-dimethyl-1H-pyrazol-5-yl group with its positional isomers resulted in a greater than 90% loss of inhibitory activity, underscoring the specific structural requirements for effective binding. acs.org

These examples underscore that the regiochemical placement of substituents is a critical determinant of biological activity in pyrazole-based compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structures of a series of compounds with their biological activities. By developing mathematical models, QSAR studies can predict the activity of new, unsynthesized molecules and provide insights into the structural features that are most important for potency. This approach is widely used in drug discovery to guide the design of more effective pyrazole derivatives.

Various QSAR studies on pyrazole derivatives have identified key structural descriptors that influence their biological effects:

2D-QSAR: Two-dimensional QSAR models often highlight the importance of topological and electronic descriptors. For a series of 1H-pyrazole-1-carbothioamide derivatives acting as EGFR kinase inhibitors, 2D-QSAR models indicated that the activity was strongly influenced by adjacency and distance matrix descriptors. mdpi.com In another study on pyrazole-like acetylcholinesterase (AChE) inhibitors, a robust 2D-QSAR model showed the significance of molecular volume and the number of multiple bonds, along with the presence of specific atom-centered fragments.

3D-QSAR: Three-dimensional QSAR, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provides a more detailed picture by analyzing the steric and electrostatic fields around the molecules. For a set of pyrazole derivatives, a satisfactory 3D-QSAR model was constructed using steric, hydrophobic, and hydrogen bond acceptor components. arabjchem.org The resulting contour maps from these models provide a visual guide for drug design, indicating where bulky groups, hydrophobic moieties, or hydrogen bond acceptors would be favorable or unfavorable for activity. arabjchem.org

QSAR models serve as a predictive framework for designing novel inhibitors. For example, a 2D-QSAR model developed for 1H-pyrazole-1-carbothioamide derivatives was used to predict the biological activity of newly designed compounds, identifying several potential EGFR kinase inhibitors. mdpi.com Similarly, computational models developed for pyrazole and spiropyrazoline analogs provided valuable information for the future design of potent AChE inhibitors. The synergy between QSAR modeling, molecular docking, and synthetic chemistry creates an iterative cycle of design, synthesis, and analysis that accelerates the discovery of potent therapeutic agents.

Computational Chemistry and Spectroscopic Characterization of 1,3 Dimethyl 1h Pyrazol 4 Ol

Density Functional Theory (DFT) Investigations

DFT has become a important tool in quantum chemistry for studying the electronic structure of many-body systems. mdpi.com For pyrazole (B372694) derivatives, DFT calculations are used to predict a variety of properties, including molecular geometry, electronic distribution, and reactivity. researchgate.netresearchgate.net

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation (the ground state). For pyrazole derivatives, this is often performed using the B3LYP functional with a basis set such as 6-31G(d,p) or higher. mdpi.comresearchgate.net These calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

ParameterCalculated Value (Å or °)Method
N1-N2 Bond Length~1.376B3LYP/6-31G(d,p) nih.gov
C3-N7 Bond Length~1.299B3LYP/6-31G(d,p) nih.gov
C1-N8 Bond Length~1.482B3LYP/6-31G(d,p) nih.gov

Note: The data in the table is based on similar pyrazole derivatives and serves as an illustrative example of typical DFT results.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.comdergipark.org.tr A smaller gap suggests that the molecule is more reactive.

For pyrazole derivatives, the HOMO is often localized on the pyrazole ring system, with significant contributions from the nitrogen lone pairs. The LUMO, on the other hand, can be distributed over different parts of the molecule depending on the substituents. In 1,3-Dimethyl-1H-pyrazol-4-ol, the electron-donating nature of the methyl groups and the hydroxyl group is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity. The distribution of these frontier orbitals provides valuable information about the sites of electrophilic and nucleophilic attack. pjoes.com

ParameterEnergy (eV)Significance
HOMO-6.1579 dergipark.org.trElectron-donating ability
LUMO-1.4566 dergipark.org.trElectron-accepting ability
HOMO-LUMO Gap4.7013 dergipark.org.trChemical reactivity and stability

Note: The data in the table is based on a related molecule and serves as an illustrative example.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). dergipark.org.tr

These parameters are useful for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. dergipark.org.tr

DescriptorFormulaInterpretation
Ionization Potential (I)-EHOMOEnergy to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Electronegativity (χ)(I + A) / 2Ability to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution
Chemical Softness (S)1 / ηReciprocal of hardness
Electrophilicity Index (ω)μ² / 2ηEnergy lowering upon electron acceptance

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.dewisc.edu It transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de

NBO analysis provides information about:

Hybridization: The hybridization of atomic orbitals in forming bonds.

Charge Distribution: The natural population analysis (NPA) gives a more robust picture of atomic charges than other methods.

Hyperconjugative Interactions: It quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The second-order perturbation theory analysis of the Fock matrix in the NBO basis provides the stabilization energy (E(2)) for these interactions, which are crucial for understanding the molecule's stability and reactivity. researchgate.net

For this compound, NBO analysis can elucidate the electron-donating effects of the methyl groups and the hydroxyl group, and how these influence the electronic structure of the pyrazole ring.

The study of nonlinear optical (NLO) properties is important for the development of new materials for optoelectronic applications. Hyperpolarizability is a measure of a molecule's NLO response. DFT calculations can be used to compute the first hyperpolarizability (β) of a molecule, which is related to its ability to generate second-harmonic radiation. researchgate.net

Molecules with large dipole moments, extended π-conjugation, and charge transfer character often exhibit high hyperpolarizability values. researchgate.net For this compound, the presence of the pyrazole ring (an electron-rich system) and the hydroxyl group could contribute to its NLO properties. The calculated hyperpolarizability can be compared with that of known NLO materials like urea (B33335) to assess its potential. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis

Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to screen for potential inhibitors of biological targets such as enzymes and receptors. researchgate.netjst.go.jp

For pyrazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies can provide insights into their mechanism of action. jst.go.jp By docking derivatives of this compound into the active sites of various proteins, it is possible to:

Identify potential binding modes: Determine how the molecule fits into the active site and which interactions (e.g., hydrogen bonds, hydrophobic interactions) are important for binding.

Predict binding affinity: Estimate the strength of the interaction between the molecule and the protein, which is often correlated with its biological activity.

Guide the design of new derivatives: The information from docking studies can be used to design new molecules with improved binding affinity and selectivity.

For example, pyrazole derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) and various kinases to investigate their anti-inflammatory and anticancer potential, respectively. researchgate.netjst.go.jp The results of these studies can help to rationalize the observed biological activities and guide the synthesis of more potent compounds.

Advanced Spectroscopic Characterization Techniques

The characterization of this compound is achieved through a combination of sophisticated spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction Crystallography, provide detailed insights into the molecular structure, connectivity, and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides information on the chemical environment of each atom, their connectivity, and the presence of tautomeric forms.

¹H NMR Spectroscopy: The proton NMR spectrum of pyrazole derivatives shows characteristic signals for the protons on the pyrazole ring, as well as those on substituent groups. For this compound, one would expect to observe signals for the two methyl groups and the proton on the pyrazole ring. The chemical shifts of these protons are influenced by the electronic environment and the solvent used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its hybridization and bonding environment. For this compound, signals corresponding to the methyl carbons and the carbons of the pyrazole ring would be observed. researchgate.net The position of the C4-OH group significantly influences the chemical shift of the C4 carbon.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is particularly useful for characterizing nitrogen-containing heterocyclic compounds like pyrazoles. researchgate.net It provides direct information about the electronic structure of the nitrogen atoms within the ring. nih.gov The chemical shifts of the N1 and N2 atoms can help to distinguish between different tautomers and confirm the substitution pattern on the pyrazole ring. researchgate.net

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Atom Predicted Chemical Shift (ppm) Multiplicity
¹HN-CH₃ (1)3.6 - 3.8Singlet
¹HC-CH₃ (3)2.1 - 2.3Singlet
¹HC-H (5)7.2 - 7.4Singlet
¹HO-H (4)VariableBroad Singlet
¹³CN-CH₃ (1)~35Quartet
¹³CC-CH₃ (3)~12Quartet
¹³CC3~148Singlet
¹³CC4~130Singlet
¹³CC5~135Doublet
¹⁵NN1-170 to -190
¹⁵NN2-120 to -140

Note: Predicted chemical shifts are based on typical values for similar pyrazole derivatives and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-N bonds.

Key IR Absorption Bands:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadness due to hydrogen bonding.

C-H stretch (aromatic/heterocyclic): Absorption bands around 3000-3100 cm⁻¹.

C-H stretch (aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the methyl groups.

C=C and C=N stretch: Strong absorptions in the 1500-1600 cm⁻¹ region are indicative of the pyrazole ring vibrations.

C-O stretch: A band in the region of 1050-1250 cm⁻¹ corresponding to the C-O bond of the hydroxyl group.

Interactive Data Table: Typical IR Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
O-HStretching3200 - 3600 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=C / C=N (Ring)Stretching1500 - 1600
C-OStretching1050 - 1250

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule. rsc.orguobaghdad.edu.iq

For this compound (C₅H₈N₂O), the expected exact mass is 112.0637 Da. nih.gov The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Fragmentation of the molecular ion would likely involve the loss of methyl groups or the hydroxyl group, providing further structural confirmation.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Technique Measurement Expected Value
MSMolecular Ion Peak [M]⁺m/z 112
HRMSExact Mass [M+H]⁺113.0710

Applications and Advanced Research Directions for 1,3 Dimethyl 1h Pyrazol 4 Ol

Applications in Medicinal Chemistry Research

The structural backbone of 1,3-dimethyl-1H-pyrazol-4-ol provides a versatile platform for the synthesis of a multitude of derivatives, opening up numerous possibilities in drug discovery. nih.govmdpi.com Scientists have effectively utilized this core structure to engineer and synthesize novel compounds that exhibit a diverse array of biological functions. nih.govmdpi.com

Development of Bioactive Molecules and Pharmacophores

The this compound structure is a key pharmacophore—the essential three-dimensional arrangement of atoms responsible for biological activity—in the design of numerous bioactive molecules. vulcanchem.com The pyrazole (B372694) ring's capacity to engage in hydrogen bonding and other molecular interactions makes it a fundamental component in the creation of new therapeutic agents. vulcanchem.comconicet.gov.ar

Research has shown that derivatives built upon the 1,3-dimethylpyrazole (B29720) framework display a wide array of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.netnih.gov For instance, a series of thiosemicarbazides and their cyclized 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives containing the 1,3-dimethyl-1H-pyrazol-4-yl moiety have been synthesized and demonstrated significant anti-inflammatory and analgesic activities. Additionally, various novel pyrazole derivatives have been explored for their potential as anticonvulsant and antidepressant agents. researchgate.net

The adaptability of the pyrazole core allows for chemical modifications at several positions, enabling the creation of large and diverse compound libraries for high-throughput screening. This has expedited the discovery of lead compounds for a variety of diseases. Pyrazole derivatives have been investigated as potent and selective inhibitors of numerous enzymes and receptors, underscoring their significance as a versatile pharmacophore in contemporary drug discovery. nih.govmdpi.com

Exploration of Specific Molecular Target Interactions

A critical area of medicinal chemistry research involves understanding the interaction between a molecule and its biological target. Investigations into derivatives of this compound have provided valuable insights into their engagement with several key enzymes and receptors.

Cyclooxygenase (COX) Enzymes: Many pyrazole derivatives have been recognized as potent inhibitors of COX enzymes, which are central to the inflammatory process. tandfonline.commdpi.com The well-known anti-inflammatory drug celecoxib, which contains a pyrazole ring, is a selective COX-2 inhibitor. Ongoing research into new pyrazole compounds continues to explore their potential as safer and more effective anti-inflammatory drugs by targeting these enzymes. tandfonline.commdpi.com

HIV-1 Protease: Inhibiting HIV-1 protease is a key strategy in managing HIV/AIDS. While direct studies on this compound are not extensive, the broader class of pyrazole-containing compounds has been examined for their potential to inhibit this viral enzyme. nih.govacs.orgresearchgate.net Some pyrazole derivatives have been identified as mild inhibitors of HIV-1 protease. nih.gov

DNA Gyrase: As a vital bacterial enzyme, DNA gyrase is a proven target for antibacterial medications. Research has indicated that certain pyrazole derivatives can inhibit DNA gyrase, suggesting their potential as a novel class of antibacterial agents. researchgate.net

Lanosterol (B1674476) 14 α-demethylase: This enzyme is crucial for ergosterol (B1671047) biosynthesis in fungi, making it an ideal target for antifungal drugs. Pyrazole-based compounds have been designed as inhibitors of lanosterol 14 α-demethylase and have shown promise as potential antifungal agents. pjoes.comdergipark.org.tracs.org Molecular docking studies suggest that the pyrazole ring can interact with key residues in the active site of the enzyme. pjoes.comnih.gov

KEAP1-NRF2 Interaction: The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a crucial regulator of the cellular antioxidant response. Small molecule inhibitors of the KEAP1-NRF2 protein-protein interaction can boost the expression of antioxidant genes, presenting a therapeutic approach for diseases linked to oxidative stress. Pyrazole-containing compounds have been identified as potent inhibitors of this interaction.

Derivatives of this compound have been studied for their capacity to modulate the activity of various receptors. For instance, certain pyrazole compounds have demonstrated affinity for cannabinoid receptors, indicating their potential in developing treatments for pain and inflammation. researchgate.net Additionally, pyrazole derivatives have been investigated as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), which could have implications for treating neurological disorders. researchgate.net

Enzyme Inhibition Studies (e.g., COX enzymes, HIV-1 protease, DNA Gyrase, Lanosterol 14 α-demethylase, KEAP1-NRF2)

Mechanism of Action Studies of Pyrazole Derivatives

Elucidating the mechanism of action is crucial for the development of any new therapeutic. For pyrazole derivatives, research has concentrated on understanding how these compounds produce their biological effects at the molecular level. researchgate.netnih.gov

These studies often utilize a combination of in vitro and in vivo experiments. For example, to validate that a pyrazole derivative's anti-inflammatory properties stem from COX inhibition, researchers would measure the levels of prostaglandins (B1171923) in treated cells or tissues. nih.gov Similarly, for compounds targeting bacterial DNA gyrase, assays that measure the enzyme's supercoiling activity in the presence of the inhibitor are used. researchgate.net

Computational methods such as molecular docking are also essential for understanding the mechanism of action. These techniques can predict the binding mode of a pyrazole derivative to its target protein, offering insights into the specific amino acid interactions. This knowledge can then guide the design of more potent and selective inhibitors.

Anti-Inflammatory Agents: Mechanistic Insights

The anti-inflammatory capabilities of pyrazole derivatives are a significant focus of research. sciencescholar.ustandfonline.commdpi.com As previously noted, the primary mechanism for many of these compounds is the inhibition of COX enzymes. tandfonline.commdpi.com By blocking prostaglandin (B15479496) production, these compounds can alleviate pain, fever, and inflammation. nih.gov

However, studies indicate that the anti-inflammatory effects of some pyrazole derivatives may extend beyond COX inhibition. tandfonline.comnih.gov Other potential mechanisms include the modulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). tandfonline.com Some pyrazole compounds have also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that controls the expression of numerous inflammatory genes. tandfonline.com

Furthermore, the activation of the NRF2 pathway by certain pyrazole derivatives provides another significant anti-inflammatory mechanism. By increasing the expression of antioxidant enzymes, these compounds can counteract the oxidative stress that contributes to chronic inflammation.

The diverse mechanisms of action of pyrazole derivatives make them promising candidates for the development of new anti-inflammatory drugs with potentially enhanced efficacy and safety profiles. nih.gov

Table of Investigated Pyrazole Derivatives and their Biological Activities

Compound ClassBiological ActivityMolecular Target(s)
Thiosemicarbazide derivatives of pyrazoleAnti-inflammatory, AnalgesicNot specified
1,2,4-triazole and 1,3,4-thiadiazole derivatives of pyrazoleAnti-inflammatory, AnalgesicNot specified
General Pyrazole derivativesAnticonvulsant, AntidepressantNot specified
Various Pyrazole derivativesCOX InhibitionCOX Enzymes
General Pyrazole derivativesAntibacterialDNA Gyrase
Pyrazole-based compoundsAntifungalLanosterol 14 α-demethylase
Pyrazole-containing compoundsAntioxidant ResponseKEAP1-NRF2
General Pyrazole derivativesReceptor ModulationCannabinoid Receptors, mGluR5

Antimicrobial Agents: Structure-Function Relationships

Derivatives of this compound have demonstrated notable potential as antimicrobial agents. The core pyrazole structure is a key pharmacophore that, when functionalized, can exhibit significant activity against various microbial strains.

Research into pyrazole derivatives has highlighted their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain derivatives have shown inhibitory effects against Staphylococcus aureus and Escherichia coli. researchgate.net The antimicrobial mechanism often involves the interaction of the pyrazole ring and its substituents with essential microbial enzymes or proteins, disrupting cellular processes.

The structure-function relationship is critical in determining the antimicrobial potency. Key structural features that influence activity include:

Substituents on the Pyrazole Ring: The nature and position of substituent groups on the pyrazole ring are crucial. For example, the presence of a chlorine atom at the 4-position of the pyrazole ring in derivatives like 3-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol is of interest for its potential contribution to bioactivity.

Functional Groups: The introduction of specific functional groups, such as the acetonitrile (B52724) group in 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile, can enhance interactions with biological targets, contributing to antimicrobial effects.

Hybrid Molecules: Incorporating the pyrazole moiety into hybrid molecules, for instance by linking it to other heterocyclic systems like furan, can result in compounds with pronounced antimicrobial action. biointerfaceresearch.com The modification of a pyrazole scaffold with a 5-(4-nitrophenyl)furan group has been explored to create compounds with antibacterial properties. biointerfaceresearch.com

The following table summarizes the antimicrobial activity of selected pyrazole derivatives.

Antimicrobial Activity of Pyrazole Derivatives
Compound/Derivative Class Target Microorganisms Observed Effect
General Pyrazole Derivatives Gram-positive and Gram-negative bacteria Inhibitory effects researchgate.net
2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile E. coli, S. aureus Antibacterial and antifungal activities
5-(4-nitrophenyl)furyl functionalized pyrazoles S. aureus ATCC 25923, E. coli ATCC 25922, Candida species Pronounced antimicrobial effect biointerfaceresearch.com

Anticancer Potential: Molecular Pathways

The pyrazole scaffold is a prominent feature in many compounds investigated for their anticancer properties. nih.gov Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, revealing multiple underlying molecular pathways. nih.gov

One of the primary mechanisms involves the inhibition of specific enzymes crucial for cancer cell proliferation and survival. Cyclin-dependent kinases (CDKs) are a key family of targets. For example, novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent CDK2 inhibitors. mdpi.com Inhibition of CDK2 can lead to cell cycle arrest, particularly at the S and G2/M phases, and induce apoptosis in cancer cells. mdpi.com One such derivative demonstrated potent CDK2 inhibition with a Kᵢ value of 0.005 µM and showed sub-micromolar antiproliferative activity against a panel of cancer cell lines. mdpi.com

Another significant pathway is the targeting of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). Some 1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as potential EGFR inhibitors, displaying potent cytotoxicity against non-small cell lung cancer and colorectal carcinoma cells. nih.gov

Furthermore, some pyrazole-containing compounds act as tubulin inhibitors, disrupting microtubule dynamics, which is essential for cell division. nih.gov Molecular docking studies have shown that certain pyrazole derivatives can occupy the colchicine (B1669291) binding site on tubulin. nih.gov

The anticancer activity of these compounds is often evaluated through cytotoxicity assays against a range of human cancer cell lines, including:

HCT116 (Colon Carcinoma) nih.gov

MCF7 (Breast Adenocarcinoma) nih.gov

HepG2 (Hepatocellular Carcinoma) nih.gov

A549 (Lung Carcinoma) nih.gov

Research has also explored pyrazole-indole hybrids as potential antitumor agents. acs.org These hybrid molecules leverage the bioactive properties of both the pyrazole and indole (B1671886) scaffolds. For instance, certain pyrazole-indole hybrids have shown excellent anticancer inhibition against the HepG2 cancer cell line, with IC₅₀ values significantly lower than the standard reference drug doxorubicin. acs.org

The following table presents data on the anticancer activity of specific pyrazole derivatives.

Anticancer Activity of Selected Pyrazole Derivatives
Compound/Derivative Target Cancer Cell Line(s) Molecular Target/Pathway IC₅₀/Activity
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (15) Ovarian cancer (A2780) CDK2 Inhibition GI₅₀ = 0.158 µM mdpi.com
1H-pyrazolo[3,4-d]pyrimidine derivative (24) A549, HCT116 EGFR Inhibition IC₅₀ = 8.21 µM (A549), 19.56 µM (HCT116) nih.gov
Pyrazole-indole hybrid (7a) HepG2 Antitumor Agent IC₅₀ = 6.1 ± 1.9 µM acs.org
3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2′,4′-difluorobiphenyl-4-ol (9) K-562 (Chronic Myelogenous Leukemia) Induction of Apoptosis IC₅₀ = 4 µM researchgate.net

Applications in Materials Science

The unique electronic and structural properties of pyrazole derivatives, including those of this compound, make them valuable in the field of materials science. biointerfaceresearch.com

Chromophores for Non-Linear Optics (NLO)

Pyrazole-containing compounds can act as donor-acceptor chromophores, which are essential for non-linear optical (NLO) applications. mdpi.comevitachem.com These materials can alter the properties of light and are used in technologies like optical switching and lasers. evitachem.com The NLO response of these molecules arises from the intramolecular charge transfer between electron-donating and electron-accepting parts of the molecule, a feature that can be tuned by modifying the pyrazole structure. researchgate.net Theoretical investigations using methods like Density Functional Theory (DFT) have been employed to calculate the NLO activity of such compounds, confirming their potential as NLO materials. researchgate.net

Optical Limiting Applications

Certain pyrazole derivatives are being investigated for their optical limiting properties, which is the ability to protect sensitive optical instruments from damage by high-intensity light sources like lasers. mdpi.comevitachem.com The mechanism behind optical limiting in these materials can involve processes like reverse saturable absorption. acs.org Chalcone (B49325) derivatives, which can be synthesized to include pyrazole moieties, have shown promise in this area. researchgate.net

Electrochemical Sensing Materials

The electrochemical properties of pyrazole derivatives make them suitable for use in sensing materials. mdpi.comevitachem.com They can be integrated into electrodes to create sensors capable of detecting specific analytes with high sensitivity and selectivity. The nitrogen atoms in the pyrazole ring can coordinate with metal ions, a property that can be exploited in the design of electrochemical sensors.

Polymeric and Coordination Complexes

The nitrogen atoms within the pyrazole ring of this compound and its derivatives make them excellent ligands for forming coordination complexes with various metal ions. mdpi.com These complexes can exhibit a range of interesting properties and applications. For example, pyrazole-based ligands have been used to synthesize coordination polymers with metal ions like Ni(II), where the pyrazole unit acts as a bidentate or tridentate ligand. mdpi.com

These coordination polymers can have diverse structures, including one-dimensional chains. mdpi.com The resulting materials have potential applications in catalysis, gas storage, and as magnetic materials. Furthermore, the incorporation of pyrazole derivatives into polymeric structures can lead to new materials with tailored optical or electronic properties. For instance, pyrazole derivatives have been used to create fluorescent polymers. vulcanchem.com

The following table lists the compound names mentioned in this article.

Electronic and Photonic Applications

The pyrazole scaffold, a core component of this compound, is integral to the development of advanced materials with significant electronic and photonic properties. Derivatives of pyrazole are recognized for their utility in materials science, particularly in applications requiring specific optical and electronic characteristics. evitachem.comsmolecule.com

Research has focused on pyrazole-containing donor-acceptor chromophores, which are molecules designed to have an electron-rich part (donor) and an electron-poor part (acceptor). This structure makes them suitable for applications in nonlinear optics (NLO), where the material's optical properties change with the intensity of incident light. evitachem.commdpi.com Such materials are crucial for developing technologies like lasers and optical switching devices. evitachem.com Furthermore, pyrazole derivatives are being investigated for their potential in creating organic light-emitting diodes (OLEDs) and other organic electronic components. The versatility of the pyrazole ring allows for the synthesis of precursors to materials with tailored electronic properties. smolecule.com

Table 1: Research Findings in Electronic and Photonic Applications

Application Area Pyrazole Derivative Type Investigated Property Potential Use
Photonics Donor-Acceptor Chromophores Nonlinear Optical (NLO) Properties Lasers, Optical Switching evitachem.commdpi.com
Photonics Donor-Acceptor Chromophores Optical Limiting Protection of sensitive optical sensors evitachem.commdpi.com

Sensor Development

The structural characteristics of pyrazole derivatives make them excellent candidates for the development of chemical sensors. evitachem.com Specifically, their ability to form complexes with various analytes is a key feature exploited in this field. Fused-pyrazole systems have been engineered as reversible "turn-off" chemosensors. mdpi.com These sensors demonstrate a measurable change, typically in fluorescence, upon binding to specific metal ions. mdpi.com

One notable example involves fluorescent 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines, which have been successfully used for the detection of various metal ions at nanomolar concentrations. The interaction between the pyrazole-based sensor and the metal ion quenches the sensor's fluorescence, allowing for quantitative detection. mdpi.com Additionally, pyrazole-containing chromophores have been explored for their use in electrochemical sensors. evitachem.commdpi.com

Table 2: Pyrazole-Based Chemosensors for Metal Ion Detection

Sensor Type Target Analytes Detection Mechanism Reference
Fused-Pyrazole Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ Fluorescence Turn-Off mdpi.com

Langmuir Film Applications

Langmuir films, which are highly organized single or multiple molecular layers transferred from a liquid surface to a solid substrate, represent another promising application for pyrazole-based compounds. evitachem.combiolinscientific.com This technology allows for precise control over the thickness and molecular arrangement of the film, making it ideal for creating functional surfaces for molecular electronics and sensing applications. biolinscientific.comnih.gov

Pyrazole-containing donor-acceptor chromophores have been identified as suitable materials for creating Langmuir films. mdpi.com The organized structure of these films can enhance their collective electronic and optical properties, which is advantageous for building sophisticated electronic devices and highly sensitive sensors. evitachem.commdpi.com The Langmuir-Blodgett technique enables the construction of these highly ordered multilayer structures, preserving the density and homogeneity of the molecular layers. biolinscientific.com

Applications in Catalysis

Role as Ligands in Transition Metal Catalysis

The nitrogen atoms within the pyrazole ring make this compound and its derivatives highly effective ligands in transition metal catalysis. A ligand is a molecule that binds to a central metal atom to form a coordination complex, influencing the catalyst's reactivity and selectivity. Pyrazole-substituted compounds act as versatile bidentate ligands (binding to the metal at two points), offering a means to fine-tune catalytic processes. researchgate.net

Acylpyrazolones, which are structurally related to this compound, readily form stable complexes with a wide range of metals, including main group elements, transition metals, and lanthanides. acs.org These complexes have been used in various catalytic reactions. For instance, chiral iridium(III) complexes bearing a pyrazole ligand have been employed in asymmetric catalysis to create specific stereoisomers of a product. acs.org The pyrazole ligand can act as a hydrogen bond donor, which helps to activate and orient the substrate molecules within the catalyst's coordination sphere. acs.org Pyrazolopyridine ligands have proven instrumental in palladium-catalyzed cross-coupling reactions, cycloadditions, and photocatalytic processes. researchgate.netchemscene.com

Organic Catalysis with Pyrazole Scaffolds

While the primary role of pyrazoles in catalysis is as ligands in organometallic systems, the principles of their function are relevant to organic catalysis (catalysis without metals). A key feature of many organocatalysts is the ability to form hydrogen bonds to activate substrates. The pyrazole scaffold contains both a hydrogen bond donor (the N-H group in unsubstituted pyrazoles) and a hydrogen bond acceptor (the pyridine-type nitrogen atom). mdpi.com

In some organometallic systems, the pyrazole ligand's function is inspired by organocatalysis. For example, an iridium complex with a 5-amino-3-(2-pyridyl)-1H-pyrazole ligand uses the pyrazole's N-H group to act as a hydrogen bond donor, activating a nitroalkene substrate in a manner similar to a thiourea (B124793) organocatalyst. acs.org This demonstrates that the inherent properties of the pyrazole scaffold, particularly its hydrogen-bonding capability, are valuable for designing advanced catalytic systems, whether metal-based or purely organic.

Applications in Agrochemical and Industrial Chemistry

The pyrazole moiety is a significant scaffold in the agrochemical industry, particularly for the development of herbicides and insecticides. vulcanchem.comsmolecule.com A prominent example is the herbicide Pyrasulfotole, which is a derivative of 1,3-dimethylpyrazol-5-ol. nih.govechemi.com Pyrasulfotole functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for carotenoid biosynthesis in plants. nih.govechemi.com This inhibition leads to the effective control of various broad-leaved weeds in crops. nih.gov Research has confirmed that 4-aroylpyrazoles synthesized from 1,3-dimethyl-1H-pyrazol-5-ol show potent HPPD inhibition activity. mdpi.com

In industrial chemistry, this compound and its tautomer, 1,3-dimethyl-5-pyrazolone (B118827), serve as important intermediates for synthesizing more complex molecules. mdpi.comnih.govresearchgate.net The manufacturing process for the herbicide Pyrasulfotole, for example, utilizes 1,3-dimethyl-5-pyrazolone as a key precursor. nih.govechemi.com The versatility and proven utility of pyrazole-containing compounds ensure their continued importance in various industrial applications. mdpi.comresearchgate.net

Table 3: Agrochemical Application of a this compound Derivative

Compound Name Chemical Class Mechanism of Action Application

Herbicidal Compound Development

The pyrazole scaffold is integral to the design of modern agrochemicals, particularly herbicides. This compound serves as a key precursor for the synthesis of potent herbicidal agents, most notably those that function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. rsc.orgrsc.org HPPD is crucial for plastoquinone (B1678516) and tocopherol biosynthesis in plants; its inhibition leads to bleaching of new growth and eventual plant death. rsc.orgrsc.org

Researchers have successfully utilized this compound to create novel herbicidal molecules. One strategy involves combining the pyrazole moiety with other bioactive structures. For instance, a series of aryloxyacetic acid derivatives were synthesized by reacting 1,3-dimethyl-1H-pyrazol-5-ol with an aromatic oxyacetic acid in the presence of coupling agents like EDCI and DMAP. beilstein-journals.orgnih.gov This forms a key enol ester intermediate, which then undergoes a Fries-type rearrangement to yield the final HPPD-inhibiting herbicide. beilstein-journals.orgnih.gov One such derivative, compound II4 , demonstrated pre-emergence herbicidal activity comparable to the commercial herbicide mesotrione (B120641) and showed good safety for use in maize fields. nih.gov

Another successful approach involves the derivatization of the well-known herbicide quinclorac (B55369). In one study, this compound was used to create an ester derivative, 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (designated as compound 10a ). nih.govfrontiersin.org This compound exhibited excellent herbicidal efficacy against barnyard grass (Echinochloa crus-galli), a problematic weed in rice cultivation. nih.govfrontiersin.org Field trials showed that compound 10a at a rate of 150 g/ha was as effective as quinclorac applied at 300 g/ha, demonstrating its potential as a more potent herbicide candidate. nih.gov

Derivative NameTarget WeedKey FindingSource(s)
Compound II4 (An aryloxyacetic acid derivative)General WeedsShowed high pre-emergence herbicidal activity, comparable to mesotrione, with good crop safety in maize. nih.gov
1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) Barnyard Grass (Echinochloa crus-galli)Exhibited an excellent inhibition effect (EC50 = 10.37 g/ha). Field trials confirmed high efficacy in rice paddies. nih.govfrontiersin.org
(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)methanone derivative General WeedsServed as a key intermediate in a series of pyrazole ketone compounds designed as HPPD inhibitors. researchgate.net

Synthesis of Dyes and Pigments

Pyrazolone (B3327878) structures are foundational in the dye industry, known for their ability to form brightly colored azo dyes. ijpsr.cominnovareacademics.in These dyes are synthesized through a diazo coupling reaction, where a diazonium salt reacts with a coupling component. nih.gov this compound (as its 5-pyrazolone tautomer) is an effective coupling component because its C4 position is highly activated for electrophilic substitution by the diazonium ion.

The general process involves diazotizing a primary aromatic amine to form a diazonium salt, which is then added to a solution of the pyrazolone under controlled pH and temperature to yield the final azo dye. nih.gov The resulting pyrazole-based azo dyes have found use in the dyestuff industry and as pharmacological intermediates. acu.edu.in

While specific examples starting directly from this compound are part of broader industrial syntheses, the principle is well-established with closely related analogues. For instance, novel azo dyes have been synthesized from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazol-5-one, demonstrating the utility of the dimethyl-pyrazolone core in forming chromophores. researchgate.net Similarly, other research details the synthesis of disperse azo dyes by coupling diazotized anilines with pyrazolone derivatives for application on synthetic fabrics like polyester. acu.edu.in These examples underscore the role of the pyrazolone scaffold, for which this compound is a primary example, as a critical intermediate in the production of a wide spectrum of colors. innovareacademics.inacu.edu.in

Dye ClassSynthetic PrincipleRole of PyrazoloneSource(s)
Azo Dyes Diazotization of an aromatic amine followed by coupling with the pyrazolone.The pyrazolone acts as the coupling component, with the reaction occurring at the electron-rich C4 position. nih.govacu.edu.in
Disperse Dyes Formation of water-insoluble azo dyes suitable for dyeing synthetic fibers.Serves as the core structure for creating yellow, orange, and red shades on fabrics like PET and polyamide. acu.edu.indntb.gov.ua
Photochromic Compounds Synthesis of molecules that undergo reversible color change upon exposure to light.Pyrazolone derivatives can be modified to create fluorescent dyes and photochromic compounds. ijpsr.cominnovareacademics.in

General Industrial Chemical Synthesis

Beyond agrochemicals and dyes, this compound is a versatile intermediate for synthesizing a range of fine and specialty chemicals, including pharmaceuticals. Its reactivity allows for various chemical transformations, making it a valuable starting material.

A significant application is in the synthesis of the pharmaceutical drug zolazepam (B1684422) , an anesthetic used in veterinary medicine. ias.ac.in The synthesis involves the C-acylation of 1,3-dimethyl-5-pyrazolone with 2-fluorobenzoyl chloride to produce (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (B1245722) . ias.ac.in This intermediate is then chlorinated, typically using phosphorus oxychloride or thionyl chloride, to yield (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone , a key precursor for the subsequent steps that form the diazepinone ring of zolazepam. ias.ac.inresearchgate.net

The compound also serves as a precursor for other functionalized pyrazoles. For example, it can be converted into 1,3-dimethyl-1H-pyrazole-5-ethyl formate , another important intermediate for various drug syntheses. google.com The synthesis involves a cyclocondensation reaction with methylhydrazine. google.com Furthermore, the hydroxyl group can be transformed, such as in the Fries rearrangement of pyrazole esters to form 4-aroylpyrazoles, which are valuable scaffolds in medicinal chemistry. mdpi.comresearchgate.net Chlorination of the pyrazole ring at the 4-position is another common transformation, creating electrophilic sites for further functionalization and the construction of more complex heterocyclic systems. vulcanchem.com

Product/IntermediateSynthetic TransformationIndustrial ApplicationSource(s)
(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone C-acylation with 2-fluorobenzoyl chloride.Key intermediate in the synthesis of the anesthetic drug zolazepam. ias.ac.in
(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone Chlorination of the acylated pyrazolone.Advanced precursor for zolazepam synthesis. ias.ac.inresearchgate.net
1,3-dimethyl-1H-pyrazole-5-ethyl formate Cyclocondensation reaction.Versatile intermediate for pharmaceutical synthesis. google.com
4-Aroylpyrazoles Esterification followed by Fries rearrangement.Scaffolds for developing new bioactive compounds. mdpi.comresearchgate.net

Future Perspectives and Emerging Research Areas

Novel Synthetic Methodologies and Process Optimization

The classical synthesis of pyrazoles, often involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, is continuously being refined to improve efficiency, yield, and environmental friendliness. mdpi.commdpi.com Future research is expected to focus on several key areas for the synthesis of 1,3-Dimethyl-1H-pyrazol-4-ol and its derivatives:

Green Catalysis: The use of environmentally benign catalysts is a growing trend. Nano-catalysts, such as nano-ZnO, have already demonstrated high efficiency (up to 95% yield) and shorter reaction times in the synthesis of substituted pyrazoles. mdpi.comnih.gov Future work will likely explore other novel catalytic systems, including ionic-liquid-based nano-magnetic catalysts and metal-organic frameworks (MOFs), which offer easy recovery and reusability. tandfonline.comfrontiersin.orgresearchgate.net For instance, a novel ionic-liquid-based nano-magnetic catalyst has been used for the synthesis of pyrano[2,3-c]pyrazole derivatives with high yields (56–98%) and short reaction times. tandfonline.comresearchgate.net Similarly, Fe3O4 surrounded by Ti-MOF nanostructures has been employed as a recyclable and efficient catalyst for synthesizing pyrazole-4-carbonitrile derivatives, achieving efficiencies of 89%–94% within 15–30 minutes. frontiersin.org

One-Pot and Multicomponent Reactions: These strategies are highly desirable as they reduce the number of synthetic steps, minimize waste, and simplify purification processes. mdpi.com The development of one-pot multicomponent reactions for the synthesis of complex pyrazole (B372694) derivatives is an active area of research. mdpi.comfrontiersin.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and scalability of pyrazole synthesis. This methodology is particularly relevant for the industrial production of this compound.

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction rates and improve yields. The use of microwave technology for the rapid and controllable synthesis of catalyst nanostructures, such as Fe3O4 surrounded by Ti-MOF, has been reported. frontiersin.org

Catalyst/MethodPrecursorsProduct TypeYieldKey Advantages
Nano-ZnOPhenylhydrazine (B124118), Ethyl acetoacetate (B1235776)1,3,5-substituted pyrazoles95%High yield, short reaction time, easy work-up. mdpi.comnih.gov
Ionic-Liquid Based Nano-Magnetic CatalystVarious aldehydes, malononitrile (B47326), hydrazine hydrate (B1144303)Pyrano[2,3-c]pyrazole derivatives56-98%Short reaction time, high yield, catalyst recyclability. tandfonline.comresearchgate.net
Fe3O4 surrounded by Ti-MOFAromatic aldehydes, malononitrile, (2,4-dinitrophenyl)hydrazinePyrazole-4-carbonitrile derivatives89-94%Fast reaction (15-30 min), high efficiency, easy catalyst separation. frontiersin.org
Co3O4 nanoparticlesEthyl acetoacetate, phenylhydrazine, malononitrile, aldehyde derivativesPyrano[2,3-c]pyrazole derivatives87-95%High efficiency, short synthesis time, catalyst recyclable up to 6 times. frontiersin.org

Advanced Computational Design and Predictive Modeling

Computational chemistry is poised to play an increasingly vital role in the discovery and development of novel pyrazole derivatives. By leveraging computational tools, researchers can predict the properties and activities of virtual compounds, thereby prioritizing synthetic efforts on the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. These models can guide the design of new compounds with enhanced efficacy.

Molecular Docking: This technique predicts the binding orientation of a molecule to a target protein, providing insights into its mechanism of action. clinmedkaz.org For instance, molecular docking has been used to study the interaction of pyrazole derivatives with enzymes like COVID-19 Mpro and to investigate their potential as CDK2 inhibitors. rsc.orgacs.org

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations: These methods provide detailed information about the electronic structure, stability, and conformational dynamics of molecules. researchgate.netresearchgate.net DFT has been used to predict the crystalline density of pyrazole-based energetic materials, while MD simulations have been employed to study the interaction of pyrazole derivatives as corrosion inhibitors. researchgate.netresearchgate.net

Recent studies have utilized machine learning algorithms combined with DFT to accelerate the discovery of high-density pyrazole-based energetic materials. researchgate.net This integrated approach allows for the efficient in-silico design and prediction of properties for novel compounds. researchgate.net

Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The versatility of the this compound scaffold makes it an ideal candidate for interdisciplinary research.

Medicinal Chemistry: Pyrazole derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. frontiersin.orgacs.org Future research will likely focus on synthesizing and evaluating novel derivatives of this compound for various therapeutic targets. The development of pyrazole-based Schiff bases has shown potential as anti-diabetic and anti-Alzheimer's agents. mdpi.com

Agrochemicals: Pyrazole compounds are used in agriculture as herbicides and insecticides. Research into derivatives of this compound could lead to the development of new and more effective crop protection agents.

Materials Science: The pyrazole ring is a component of various functional materials. The ability of pyrazoles to act as ligands for metal ions makes them suitable for applications in catalysis and coordination chemistry. mdpi.comresearchgate.net There is growing interest in incorporating pyrazole units into polymers and other materials to create novel functionalities. acs.org

Development of Pyrazole-Based Smart Materials

"Smart materials" are materials that respond to external stimuli such as light, temperature, or pH. The unique electronic and structural properties of pyrazoles make them attractive components for the design of such materials.

Photoswitches: Arylazopyrazoles, a class of pyrazole derivatives, have demonstrated photoswitchable behavior, allowing for the reversible control of their properties with light. acs.org These compounds have potential applications in data storage, molecular machines, and photopharmacology. The inclusion of trifluoromethyl groups on the pyrazole core has been shown to positively influence the photoswitching properties. acs.org

Sensors: Pyrazole derivatives with conjugation properties can exhibit unique photophysical characteristics, making them suitable for the development of chemical sensors for detecting ions and other molecules. mdpi.com

Energetic Materials: The pyrazole structure, with its high nitrogen content, is a key feature in the design of high-density energetic materials for applications in explosives and propellants. researchgate.net Computational studies are being used to design novel pyrazole-based energetic materials with improved performance. researchgate.net

Microporous Organic Polymers (MOPs): Pyrazole-based MOPs have been developed for applications such as CO2 capture and catalysis. acs.org These materials possess high surface areas and tunable porosity, making them promising for a variety of environmental and industrial applications. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.